molecular formula C10H14O3 B15178066 (Z)-5-Hydroxy-7-decen-2-ynoic acid CAS No. 94088-22-9

(Z)-5-Hydroxy-7-decen-2-ynoic acid

Cat. No.: B15178066
CAS No.: 94088-22-9
M. Wt: 182.22 g/mol
InChI Key: MNXCKMDBIGRQOV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-Hydroxy-7-decen-2-ynoic acid is an organic compound characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-Hydroxy-7-decen-2-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation and Lindlar’s catalyst hydrogenation to introduce the hydroxyl group and the desired double bond configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-Hydroxy-7-decen-2-ynoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond can be reduced to a double bond or a single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the triple bond.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of (Z)-5-Hydroxy-7-decen-2-ene or (Z)-5-Hydroxy-7-decan-2-ene.

    Substitution: Formation of (Z)-5-Chloro-7-decen-2-ynoic acid.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-Hydroxy-7-decen-2-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-5-Hydroxy-7-decen-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the unsaturated bonds play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-Hydroxy-7-decen-2-ene
  • (Z)-5-Hydroxy-7-decan-2-ene
  • (Z)-5-Chloro-7-decen-2-ynoic acid

Uniqueness

(Z)-5-Hydroxy-7-decen-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond within its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

94088-22-9

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(Z)-5-hydroxydec-7-en-2-ynoic acid

InChI

InChI=1S/C10H14O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-4,9,11H,2,6-7H2,1H3,(H,12,13)/b4-3-

InChI Key

MNXCKMDBIGRQOV-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CC(CC#CC(=O)O)O

Canonical SMILES

CCC=CCC(CC#CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.